成熟素

描述

科学研究应用

抗癌潜力

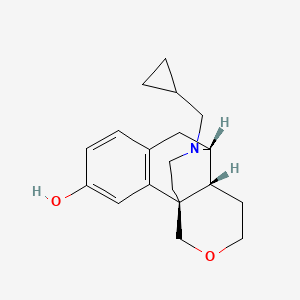

成熟素是从喜花野百合叶子的乙醇提取物中分离出的化合物,已对其在癌症治疗中的潜力进行了研究。Le Roux 等人(2012 年)的一项研究发现,成熟素对白血病 U-937 细胞表现出中度毒性。虽然它没有显着诱导细胞凋亡或坏死,但它改变了细胞的分子含量,表明其作为癌症治疗剂的潜力 (Le Roux, Prinsloo, Hussein, & Lall, 2012)。

化学预防特性

Le Roux、Hussein 和 Lall(2011 年)的另一项研究探讨了成熟素从中提取的喜花野百合的化学预防特性。喜花野百合和成熟素的乙醇提取物对癌性 U-937 细胞表现出中度细胞毒性。这项研究表明成熟素作为化学预防策略的一部分具有潜力,特别是在其诱导细胞死亡和影响癌细胞的能力方面 (Le Roux, Hussein, & Lall, 2011)。

属性

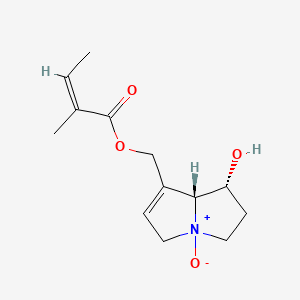

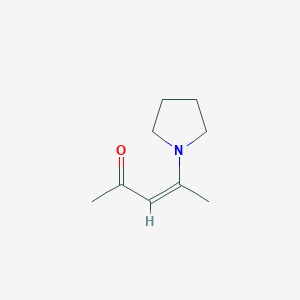

IUPAC Name |

(8R,9R,11E,14R,15S)-11-ethylidene-8,15-dihydroxy-8,9-dimethyl-6,13-dioxa-1-azatricyclo[12.2.1.04,16]heptadec-3-ene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(25-16(11)21)15(20)14(12)19/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4+/t10-,13-,14?,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXXZMDYXQHARQ-VREGACOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3C2[C@@H]([C@@H](C3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26126-78-3 | |

| Record name | Madurensine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between madurensine and anacrotine?

A1: Both madurensine and anacrotine are isomers, meaning they share the same molecular formula (C18H25NO6) but differ in the spatial arrangement of their atoms. Specifically, NMR studies revealed that madurensine has the secondary ester grouping (and bridgehead of the macrocyclic ring) at C-6, while anacrotine has this grouping at the C-7 position. []

Q2: Which plant species are known to contain madurensine?

A2: Madurensine has been identified in the seeds of Crotalaria laburnifolia subspecies australis [] and subspecies eldomae. [] It has also been isolated from Crotalaria agatiflora Schweinf. []

Q3: Are there any studies investigating the cytotoxic potential of madurensine?

A3: While direct studies on madurensine's cytotoxic activity are limited, research suggests potential antiproliferative effects. One study investigated the cytotoxic effects of Crotalaria laburnifolia L. leaf extract on Allium cepa root tip cells, indicating potential antimitotic activity. [] Although the study utilized a crude extract and did not isolate madurensine, it highlights the need for further research into the bioactive components of Crotalaria laburnifolia, including madurensine.

Q4: What is known about the spectroscopic characteristics of madurensine?

A4: While specific spectroscopic data isn't detailed within the provided abstracts, researchers have employed spectroscopic techniques to confirm the structure of madurensine. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further investigation into the primary research articles is necessary to obtain detailed spectroscopic data.

Q5: Are there any known crystal structures available for madurensine?

A5: Yes, research has described the ethanol-water solvates of both anacrotine and madurensine. [] This suggests that crystallographic studies have been conducted, providing valuable insights into the three-dimensional structure of madurensine. Access to the full research article would offer a more in-depth understanding of the crystallographic data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

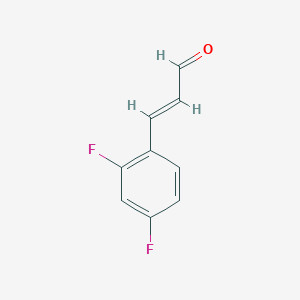

![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)

![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)

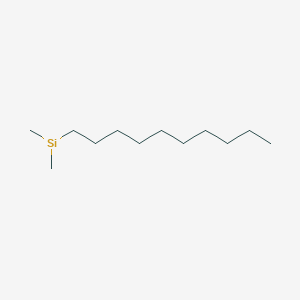

![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)